An In-depth Technical Guide to the Structure and Application of DNP-X Acid
An In-depth Technical Guide to the Structure and Application of DNP-X Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNP-X acid, chemically known as 6-(2,4-Dinitrophenyl)aminohexanoic acid, and its activated N-hydroxysuccinimide (NHS) ester form, DNP-X acid, SE, are pivotal reagents in biomedical research and diagnostics. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of DNP-X acid. Furthermore, it details its primary applications as a widely used hapten for immunological assays and as an efficient quencher in Förster Resonance Energy Transfer (FRET) studies. Detailed experimental protocols for its synthesis and use in peptide labeling are provided, alongside a discussion of its mechanism of action in these applications.
Chemical Structure and Physicochemical Properties
DNP-X acid is a derivative of the amino acid 6-aminohexanoic acid, where the primary amine is covalently linked to a 2,4-dinitrophenyl (DNP) group. The "X" in its name refers to the six-carbon aminohexanoyl spacer. This spacer is crucial as it distances the DNP group from the molecule to which it is conjugated, enhancing the accessibility for anti-DNP antibodies.[1]
The structure of DNP-X acid consists of three key components:
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The DNP Group: A 2,4-dinitrophenyl moiety which is highly immunogenic and serves as a hapten.
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The Hexanoic Acid Spacer: A six-carbon aliphatic chain that provides flexibility and reduces steric hindrance.
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The Carboxylic Acid Group: A terminal carboxyl functional group that can be activated (e.g., as an NHS ester) for conjugation to primary amines on biomolecules.
A summary of the key physicochemical properties of DNP-X acid and its succinimidyl ester is presented in Table 1.
| Property | DNP-X acid | DNP-X acid, SE | Reference(s) |
| Systematic Name | 6-(2,4-Dinitrophenyl)aminohexanoic acid | 2,5-dioxopyrrolidin-1-yl 6-(2,4-dinitroanilino)hexanoate | [2][3] |
| CAS Number | 10466-72-5 | 82321-04-8 | [2][4] |
| Molecular Formula | C₁₂H₁₅N₃O₆ | C₁₆H₁₈N₄O₈ | [2][5] |
| Molecular Weight | 297.26 g/mol | 394.34 g/mol | [2][4] |
| Appearance | Solid | Yellow Solid | [4] |
| Solubility | DMSO | DMSO | [4] |
| Melting Point | 133-134 °C | Not specified | [6] |
Synthesis and Characterization
The synthesis of DNP-X acid is typically achieved through the nucleophilic aromatic substitution reaction between 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, and 6-aminohexanoic acid.[7] The highly electrophilic aromatic ring of DNFB, activated by the two nitro groups, readily reacts with the nucleophilic primary amine of 6-aminohexanoic acid.
Experimental Protocol: Synthesis of DNP-X Acid
This protocol is based on the general principle of dinitrophenylation of amino acids.[4]
Materials:
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6-aminohexanoic acid
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2,4-dinitrofluorobenzene (DNFB)
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Sodium bicarbonate (NaHCO₃)
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Ethanol
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Water
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Diethyl ether
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Hydrochloric acid (HCl), concentrated and 1M
Procedure:
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Dissolve 6-aminohexanoic acid and an excess of sodium bicarbonate in a mixture of water and ethanol.
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Slowly add a solution of 2,4-dinitrofluorobenzene in ethanol to the amino acid solution with constant stirring.
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Allow the reaction to proceed at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
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Acidify the reaction mixture with hydrochloric acid to precipitate the DNP-X acid.
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Collect the yellow precipitate by filtration and wash with cold water.
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For purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.
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The purified DNP-X acid is then dried under vacuum.
Characterization
The synthesized DNP-X acid can be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the covalent attachment of the DNP group to the 6-aminohexanoic acid backbone.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the synthesized compound, confirming its identity.
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High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.
Due to the lack of publicly available spectra for DNP-X acid, representative NMR data for its precursor, 6-aminohexanoic acid, is provided in Table 2 for reference.[8]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | 2.19 | 39.92 |
| C3 | 1.58 | 27.90 |
| C4 | 1.37 | 28.12 |
| C5 | 1.58 | 29.18 |
| C6 | 2.99 | 42.06 |
| COOH | - | 186.39 |
Mechanism of Action and Applications
DNP-X acid does not have a known biological signaling pathway in the classical sense. Its utility stems from its chemical properties as a hapten and a quencher in in vitro and in situ applications.
Hapten for Immunological Detection
The DNP group is a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This makes DNP an excellent hapten for various immunological assays. Biomolecules labeled with DNP-X acid can be readily detected with high sensitivity and specificity using anti-DNP antibodies.
The workflow for using DNP-X acid as a hapten is visualized in the following diagram:
Quencher in FRET-Based Assays
DNP-X acid can act as an efficient quencher for fluorophores such as tryptophan and 7-methoxycoumarin (MCA) in Förster Resonance Energy Transfer (FRET) based assays.[5] In a typical FRET application, a fluorescent donor and a quencher (DNP) are attached to a molecule of interest, such as a peptide substrate for a protease. In the intact state, the donor and quencher are in close proximity, and the fluorescence of the donor is quenched by the DNP group. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence.
The principle of a FRET-based protease assay using a DNP-labeled substrate is illustrated below:
Experimental Protocol: Labeling of Peptides with DNP-X acid, SE
This protocol provides a general guideline for the conjugation of DNP-X acid, SE to peptides. Optimization may be required depending on the specific peptide.
Materials:
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Peptide with a free primary amine
-
DNP-X acid, SE
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the peptide in anhydrous DMF or DMSO.
-
Add a 1.2 to 2-fold molar excess of DNP-X acid, SE dissolved in a small amount of the same solvent.
-
Add a 2 to 3-fold molar excess of a non-nucleophilic base such as TEA or DIEA to the reaction mixture to maintain a basic pH.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
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Monitor the progress of the reaction by analytical HPLC or mass spectrometry.
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Once the reaction is complete, the DNP-labeled peptide can be purified from unreacted starting materials and by-products using reverse-phase HPLC.
-
The purified, labeled peptide should be lyophilized and stored desiccated at -20°C or lower, protected from light.
Conclusion
DNP-X acid is a versatile and indispensable tool in modern biological and chemical research. Its well-defined structure, characterized by the immunogenic DNP hapten and a flexible spacer arm, allows for its widespread use in highly sensitive immunoassays. Furthermore, its ability to act as an effective FRET quencher has enabled the development of numerous activity assays for enzymes such as proteases. The straightforward synthesis and conjugation chemistry of DNP-X acid and its activated ester further contribute to its prominence in the laboratory. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize DNP-X acid in their respective fields.
References
- 1. DNP-X acid [6-(2,4-Dinitrophenyl)aminohexanoic acid] *CAS 10466-72-5* | AAT Bioquest [aatbio.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Dinitrophenyl-epsilon-aminocaproic acid | C12H15N3O6 | CID 96812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Buy 6-((2,4-Dinitrophenyl)amino)hexanoic acid | 10466-72-5 | 97%min [smolecule.com]
- 8. bmse000394 6-Aminohexanoic Acid at BMRB [bmrb.io]
